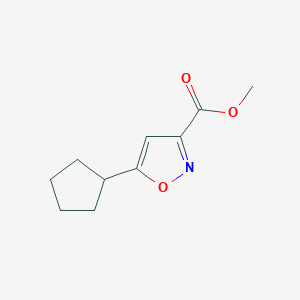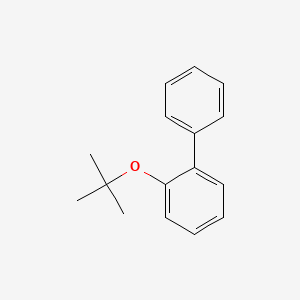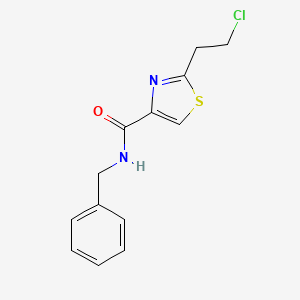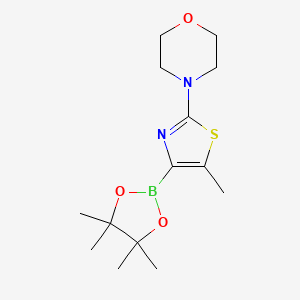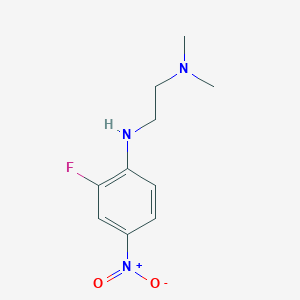
N1-(2-Fluoro-4-nitrophenyl)-N2,N2-dimethyl-1,2-ethanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified by the registry number “MFCD11193196” is a chemical entity with significant interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The preparation of the compound “MFCD11193196” involves a series of synthetic routes that are carefully designed to ensure high yield and purity. The synthetic process typically includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to facilitate the desired chemical transformations. Common solvents used include dichloromethane and ethanol, while temperatures may range from room temperature to elevated levels depending on the specific reaction.
Catalysts and Reagents: Catalysts and reagents play a crucial role in the synthesis. For example, palladium catalysts are often used in coupling reactions, while strong acids or bases may be employed to drive specific steps.
Industrial Production Methods
In an industrial setting, the production of “MFCD11193196” is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and consistency.
Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions
The compound “MFCD11193196” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: Substitution reactions, where one functional group is replaced by another, are common. These reactions often require specific catalysts and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
The compound “MFCD11193196” has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism by which “MFCD11193196” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.
属性
分子式 |
C10H14FN3O2 |
|---|---|
分子量 |
227.24 g/mol |
IUPAC 名称 |
N-(2-fluoro-4-nitrophenyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H14FN3O2/c1-13(2)6-5-12-10-4-3-8(14(15)16)7-9(10)11/h3-4,7,12H,5-6H2,1-2H3 |
InChI 键 |
LXJMYIRYWGPGOC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC1=C(C=C(C=C1)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703486.png)
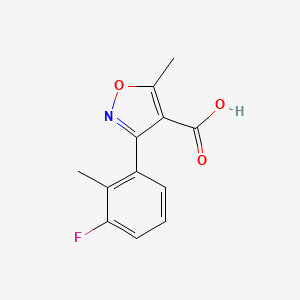
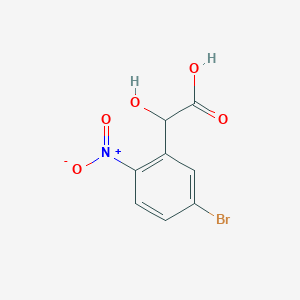

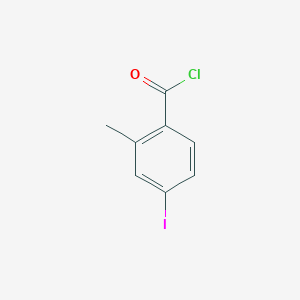
![4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid](/img/structure/B13703529.png)
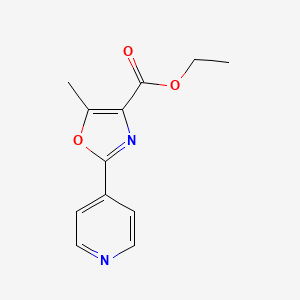
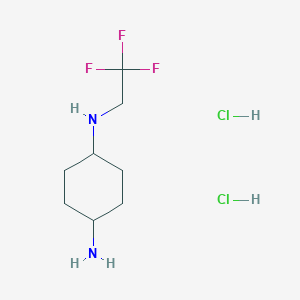
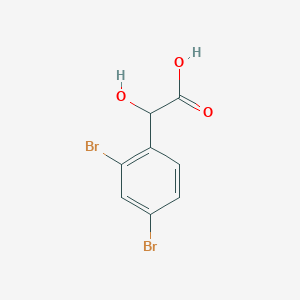
![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)
